Cyclohexanecarboxamide,n-5-pyrimidinyl-
Description
Cyclohexanecarboxamide, N-5-pyrimidinyl- derivatives are a class of compounds characterized by a cyclohexane ring linked to a carboxamide group substituted with a pyrimidinyl moiety. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a critical pharmacophore in medicinal chemistry due to its presence in nucleic acids and its role in drug design (e.g., antiviral and anticancer agents) . The N-5-pyrimidinyl substitution introduces electronic and steric variations that influence molecular interactions, solubility, and biological activity.
One notable example is 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (Patent Example 237), synthesized via condensation of 2,4-dichloro-5-iodopyrimidine with 1-aminocyclohexane-1-carboxamide in the presence of NaHCO₃, yielding a product with a molecular weight of 381 g/mol (ESI+ MS) . This compound highlights the structural adaptability of cyclohexanecarboxamide scaffolds for functionalization with halogens (Cl, I), which can enhance binding affinity in therapeutic targets.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-pyrimidin-5-ylcyclohexanecarboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-4-2-1-3-5-9)14-10-6-12-8-13-7-10/h6-9H,1-5H2,(H,14,15) |
InChI Key |
WHCBPWWFNQQHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes via Amide Coupling
Amide bond formation between cyclohexanecarbonyl derivatives and pyrimidinyl amines represents the most direct route to Cyclohexanecarboxamide,N-5-pyrimidinyl-. Patent WO2017070418A1 details a stereoselective synthesis employing acid chloride intermediates . For example, (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl chloride is reacted with 5-amino-2-phenylpyrimidine in anhydrous dichloromethane (CH₂Cl₂) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl byproducts, with the reaction typically conducted at 0–25°C for 12–24 hours . Post-reaction workup involves sequential washing with 1M HCl, NaOH, and brine, followed by drying over anhydrous MgSO₄ or Na₂SO₄. Crystallization from acetone/methanol yields the product as a white solid, with mass spectrometry (MS) confirming a molecular ion peak at m/z 393 [M+H]⁺ .
Critical parameters include:
-
Solvent choice : CH₂Cl₂ ensures high solubility of hydrophobic intermediates.
-
Stoichiometry : A 1:1 molar ratio of acyl chloride to amine minimizes side reactions.
-
Temperature control : Ice baths prevent exothermic side reactions during acid chloride addition .
One-Pot Synthesis Using Ammonium Chloride
A solvent-free, one-pot approach adapted from pyrimidine synthesis methodologies offers a streamlined alternative . Substituted benzaldehydes, malononitrile, and cyanoacetamide undergo cyclocondensation in the presence of ammonium chloride (NH₄Cl) as a catalyst. While this method primarily yields pyrimidine-5-carbonitriles, modifications introduce cyclohexanecarboxamide moieties via in situ hydrolysis and coupling. For instance, refluxing malononitrile with cyclohexanecarboxylic acid derivatives in ethanol/water mixtures generates intermediate nitriles, which are subsequently amidated with 5-aminopyrimidine under basic conditions . Infrared (IR) spectroscopy confirms amide bond formation through characteristic C=O stretches at 1,650–1,680 cm⁻¹ .
Advantages :
-
Cost-effectiveness : NH₄Cl is inexpensive and recyclable.
-
Reduced waste : Solvent-free conditions align with green chemistry principles .
Solid-Phase Synthesis and Formulation Considerations
For pharmaceutical applications, solid dispersions enhance the solubility of Cyclohexanecarboxamide,N-5-pyrimidinyl-. Patent WO2010107040A1 describes spray-drying techniques to produce amorphous solid dispersions with carboxymethylethylcellulose (CMEC) . A blend ratio of 1:2.33 to 1:5 (drug:CMEC) is optimal, achieving ≥60% drug release within 60 minutes in dissolution tests . The process involves dissolving the drug and CMEC in a solvent (e.g., acetone/water), followed by spray drying at outlet temperatures of 50–110°C . X-ray diffraction (XRD) confirms the amorphous nature, critical for bioavailability.
Key formulation challenges :
-
Stability : Long-term storage requires antioxidants like erythorbic acid to prevent recrystallization .
-
Particle size : Reducing tablet size improves patient compliance, necessitating micronization post-synthesis .
Comparative Analysis of Methodologies
The amide coupling route offers superior stereoselectivity, critical for bioactive compounds, while one-pot methods prioritize sustainability. Spray drying bridges synthesis and formulation, addressing poor aqueous solubility .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide,n-5-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Cyclohexanecarboxamide,n-5-pyrimidinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide,n-5-pyrimidinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-5-pyrimidinyl cyclohexanecarboxamide and related compounds:
Key Comparisons :
Structural Diversity: The N-5-pyrimidinyl derivatives (e.g., Compound 237) prioritize halogen substituents (Cl, I) for electronic effects, whereas pyrimidinediones (e.g., 6a, 6b) incorporate oxo groups that may enhance hydrogen-bonding interactions . Thiourea derivatives (H2L1–H2L9) replace the pyrimidine ring with a thiourea group, introducing sulfur donors for metal coordination .
Synthetic Efficiency :
- The N-5-pyrimidinyl compound (237) achieved moderate yields (31.5 mmol) via a one-pot condensation, contrasting with thiourea derivatives , which exhibit higher yields (up to 97%) due to optimized reaction conditions .
- Pyrimidinediones synthesized via HBTU/DIPEA coupling achieved >90% purity, highlighting the efficacy of peptide coupling reagents for carboxamide formation .
Biological Relevance :
- Thiourea derivatives demonstrate broad bioactivity (antifungal, antitumor), attributed to sulfur’s role in disrupting enzyme active sites .
- N-5-pyrimidinyl compounds are structurally analogous to kinase inhibitors (e.g., imatinib), though specific bioactivity data for Compound 237 remains unreported .
Physicochemical Properties: Substituents significantly impact solubility and melting points. For example, cyanomethylphenyl derivatives (3d–3f) exhibit lower melting points (83–135°C) compared to rigid pyrimidinediones .
Conformational Stability :
- X-ray studies of N-Cyclohexyl-3-(4-hydroxy-6-oxopyrimidin-5-yl)-propanamide reveal chair conformations and intramolecular hydrogen bonds, critical for maintaining structural integrity in biological environments .
Q & A
Q. What are the recommended synthetic routes for Cyclohexanecarboxamide derivatives, and how can purity be optimized?
Q. How can structural conformation and ring puckering be analyzed for Cyclohexanecarboxamide derivatives?
Utilize X-ray crystallography to determine puckering amplitudes and phase angles, as demonstrated for pyrimidinone derivatives (e.g., -factor = 0.066 for 6-cyclohexylmethyl analogs) . Computational methods (DFT) can supplement experimental data by modeling non-planar ring geometries .
Example Structural Parameters
| Compound | Mean σ(C–C) | R-Factor | Data-to-Parameter Ratio |
|---|---|---|---|
| 6-Cyclohexylmethyl-pyrimidin-4(3H)-one | 0.007 Å | 0.066 | 21.4 |
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Perform structure-activity relationship (SAR) studies : Modify substituents (e.g., thiourea groups) to assess antimicrobial activity trends .
- Validate assays: Use standardized protocols (e.g., broth microdilution for anti-yeast activity) .
- Cross-reference with crystallographic data to correlate steric/electronic effects with bioactivity .
Q. How can researchers address gaps in ecotoxicity and degradation data?
- Conduct persistence studies : Use OECD 301B (ready biodegradability test) for aquatic toxicity .
- Model bioaccumulation potential via log calculations (e.g., EPI Suite™) .
Methodological Challenges
Q. What analytical techniques are critical for characterizing novel derivatives?
- NMR : Assign peaks using - HSQC for complex mixtures .
- HRMS : Confirm molecular ions with <5 ppm mass accuracy .
- X-ray Diffraction : Resolve conformational ambiguities in solid-state structures .
Q. How can synthetic yields be improved for scale-up studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
